molecular formula C14H26OSi B12560476 tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane CAS No. 143733-94-2

tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane

Cat. No.: B12560476
CAS No.: 143733-94-2
M. Wt: 238.44 g/mol
InChI Key: HRNXYPXYNFUOPA-UHFFFAOYSA-N
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Description

tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane is a silane-based compound intended for research applications. As a tert-butyldimethylsilyl (TBDMS) ether, it primarily serves as a protected intermediate in organic synthesis. The TBDMS group is a well-established protective group for hydroxyl functions, enhancing the stability of sensitive molecules during complex chemical transformations . Researchers are investigating the role of similar tert-butyldimethylsilyl derivatives in modulating biological activity. Studies have shown that the TBDMS group can act as an enhancer of drug cytotoxicity against human tumor cell lines, suggesting its potential value in the development of new pharmaceutical agents . Furthermore, compounds with structural similarities, featuring protected hydroxyl groups on unsaturated rings, are explored as precursors in the controlled release of fragrant molecules . This compound must be used exclusively by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

143733-94-2

Molecular Formula

C14H26OSi

Molecular Weight

238.44 g/mol

IUPAC Name

tert-butyl-(3-ethenylcyclohex-2-en-1-yl)oxy-dimethylsilane

InChI

InChI=1S/C14H26OSi/c1-7-12-9-8-10-13(11-12)15-16(5,6)14(2,3)4/h7,11,13H,1,8-10H2,2-6H3

InChI Key

HRNXYPXYNFUOPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCCC(=C1)C=C

Origin of Product

United States

Preparation Methods

Basic Characteristics

Property Value
CAS Number 143733-94-2
Molecular Formula C₁₄H₂₆OSi
Molecular Weight 238.44 g/mol
IUPAC Name tert-butyl-(3-ethenylcyclohex-2-en-1-yl)oxy-dimethylsilane
Standard InChI InChI=1S/C14H26OSi/c1-7-12-9-8-10-13(11-12)15-16(5,6)14(2,3)4/h7,11,13H,1,8-10H2,2-6H3
Standard InChIKey HRNXYPXYNFUOPA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)Si(C)OC1CCCC(=C1)C=C

The compound features a cyclohexene ring with a vinyl (ethenyl) group at position 3 and a tert-butyldimethylsilyloxy group at position 1. This specific structure presents both challenges and opportunities in its preparation methods, as the presence of two double bonds (one endocyclic and one exocyclic) requires careful consideration of reaction conditions to prevent unwanted side reactions.

General Principles of Silyl Ether Formation

The preparation of this compound follows general principles of silyl ether formation, which typically involve the reaction of an alcohol with a silylating agent. Understanding these principles provides the foundation for specific synthetic approaches.

Mechanism of Silylation

The formation of silyl ethers occurs via an SN2 reaction mechanism. When preparing this compound, the reaction proceeds as follows:

  • A base (commonly triethylamine or imidazole) deprotonates the hydroxyl group of 3-ethenylcyclohex-2-en-1-ol
  • The resulting alkoxide attacks the silicon atom of the silylating agent (TBDMS-Cl)
  • The chloride acts as the leaving group, resulting in the formation of the silyl ether

This mechanism is particularly effective for the preparation of tert-butyldimethylsilyl (TBDMS) ethers, which offer excellent stability under a variety of conditions.

Common Silylating Reagents

Reagent Structure Reactivity Typical Conditions
TBDMS-Cl (CH₃)₃C-Si(CH₃)₂-Cl Moderate Imidazole or Et₃N, DMF or CH₂Cl₂, 0°C to rt
TBDMS-OTf (CH₃)₃C-Si(CH₃)₂-OTf High 2,6-lutidine, CH₂Cl₂, -78°C to rt
TBDMS-imidazole (CH₃)₃C-Si(CH₃)₂-Im Moderate DMF, rt
TBDMSi-CN (CH₃)₃C-Si(CH₃)₂-CN Mild Catalytic KCN, 18-crown-6, THF

For the preparation of this compound, TBDMS-Cl represents the most commonly employed silylating agent due to its balance of reactivity and selectivity.

Preparation Method 1: Direct Silylation of 3-ethenylcyclohex-2-en-1-ol

The most straightforward approach to synthesizing this compound involves the direct silylation of 3-ethenylcyclohex-2-en-1-ol. This method offers several advantages, including operational simplicity and generally good yields.

Standard Protocol Using TBDMS-Cl and Imidazole

Reagents:

  • 3-ethenylcyclohex-2-en-1-ol (1.0 equiv.)
  • tert-butyldimethylsilyl chloride (1.2 equiv.)
  • Imidazole (2.4 equiv.)
  • Anhydrous DMF or CH₂Cl₂

Procedure:

  • In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 3-ethenylcyclohex-2-en-1-ol (10 mmol) in anhydrous DMF (30 mL).
  • Cool the solution to 0°C in an ice bath.
  • Add imidazole (24 mmol) and stir until completely dissolved.
  • Add TBDMS-Cl (12 mmol) in small portions over 10 minutes.
  • Allow the reaction to warm to room temperature and stir for 4-6 hours.
  • Monitor the reaction progress by TLC (hexane/ethyl acetate, 95:5).
  • Quench with water (50 mL) and extract with diethyl ether (3 × 30 mL).
  • Wash the combined organic layers with brine (3 × 30 mL).
  • Dry over anhydrous Na₂SO₄, filter, and remove solvent under reduced pressure.
  • Purify by column chromatography using hexane/ethyl acetate (98:2) as eluent.

Expected Yield: 85-92%

Alternative Protocol Using TBDMS-Cl and Triethylamine

Reagents:

  • 3-ethenylcyclohex-2-en-1-ol (1.0 equiv.)
  • tert-butyldimethylsilyl chloride (1.1 equiv.)
  • Triethylamine (1.2 equiv.)
  • Anhydrous CH₂Cl₂

Procedure:

  • Dissolve 3-ethenylcyclohex-2-en-1-ol (10 mmol) in anhydrous CH₂Cl₂ (25 mL) in a round-bottom flask under nitrogen.
  • Cool to 0°C in an ice bath.
  • Add triethylamine (12 mmol) and stir for 10 minutes.
  • Add TBDMS-Cl (11 mmol) in anhydrous CH₂Cl₂ (5 mL) dropwise over 15 minutes.
  • Monitor by TLC until completion (typically 2-3 hours).
  • Add water and additional CH₂Cl₂, then separate the organic layer.
  • Wash the organic layer sequentially with 1N HCl and saturated NaCl solution.
  • Dry over anhydrous Na₂SO₄, filter, and concentrate.
  • Purify by column chromatography using hexane/ethyl acetate gradient.

Expected Yield: 80-88%

High-Yield Protocol Using TBDMS-OTf

For situations requiring higher reactivity or when dealing with hindered alcohols, TBDMS-OTf offers advantages over TBDMS-Cl. The following protocol can achieve yields exceeding 90% for this compound.

Reagents:

  • 3-ethenylcyclohex-2-en-1-ol (1.0 equiv.)
  • tert-butyldimethylsilyl trifluoromethanesulfonate (1.05 equiv.)
  • 2,6-Lutidine (1.5 equiv.)
  • Anhydrous CH₂Cl₂

Procedure:

  • Dissolve 3-ethenylcyclohex-2-en-1-ol (5 mmol) in anhydrous CH₂Cl₂ (15 mL) in a flame-dried flask under argon.
  • Cool to -78°C using a dry ice/acetone bath.
  • Add 2,6-lutidine (7.5 mmol) dropwise and stir for 5 minutes.
  • Add TBDMS-OTf (5.25 mmol) dropwise while maintaining temperature below -70°C.
  • Stir at -78°C for 1 hour, then allow to warm to room temperature over 1 hour.
  • Quench with phosphate buffer solution (pH 7.1, 15 mL).
  • Separate layers and extract aqueous phase with CH₂Cl₂ (3 × 15 mL).
  • Combine organic layers, dry over Na₂SO₄, filter, and concentrate.
  • Purify by column chromatography (hexane/ethyl acetate, 98:2).

Expected Yield: 90-95%

Preparation Method 2: Two-Step Synthesis via Silyl Enol Ether Formation

An alternative approach involves the formation of a silyl enol ether intermediate, particularly useful when starting from corresponding ketone derivatives.

Preparation from 3-Ethenylcyclohex-2-en-1-one

Reagents:

  • 3-Ethenylcyclohex-2-en-1-one (1.0 equiv.)
  • L-Selectride (1.5 equiv.)
  • TBDMS-Cl (1.3 equiv.)
  • Anhydrous THF

Procedure:

  • In a flame-dried flask under nitrogen, add anhydrous THF (130 mL).
  • Cool to -78°C and add 3-ethenylcyclohex-2-en-1-one (10 mmol) in THF.
  • Add L-Selectride solution (1.0M in THF, 15 mmol) dropwise while maintaining temperature below -70°C.
  • Allow the reaction temperature to reach room temperature over approximately 2 hours.
  • After stirring for 14 hours, cool to 0°C and add H₂O₂ (30%, 4 equiv.) slowly.
  • Add aqueous NaOH (15%, 15 mL) and stir overnight at room temperature.
  • Wash the organic layer with brine (3 × 30 mL).
  • Dry over Na₂SO₄ and remove solvent under reduced pressure.
  • Without isolating the alcohol intermediate, dissolve the crude in CH₂Cl₂ (25 mL).
  • Add imidazole (24 mmol) followed by TBDMS-Cl (13 mmol).
  • Stir at room temperature for 4 hours.
  • Work up as in Method 1 and purify by column chromatography.

Expected Yield: 75-80% (over two steps)

LDA-Mediated Silyl Enol Ether Formation

This method is particularly useful for preparing silyl enol ethers with a specific regiochemistry.

Reagents:

  • Appropriate cyclohexenone derivative (1.0 equiv.)
  • LDA (1.4 equiv.)
  • TBDMS-Cl (1.3 equiv.)
  • Anhydrous THF

Procedure:

  • Prepare LDA by adding n-BuLi (1.4 equiv.) to diisopropylamine (1.4 equiv.) in THF at -10°C.
  • Cool the LDA solution to -78°C.
  • Add the cyclohexenone derivative (10 mmol) in THF dropwise.
  • Stir for 90 minutes at -78°C.
  • Add TBDMS-Cl (13 mmol) in THF dropwise, maintaining temperature below -73°C.
  • After 90 minutes at -78°C, allow the reaction to warm to room temperature.
  • Quench with phosphate buffer (pH 7.1).
  • Filter through a celite pad, washing with CH₂Cl₂.
  • Extract the aqueous phase with CH₂Cl₂, dry the combined organic layers over Na₂SO₄.
  • Remove solvent and purify by column chromatography.

Expected Yield: 90-95% for silyl enol ether formation

Optimization of Reaction Conditions

Optimization of reaction parameters significantly impacts the yield and purity of this compound.

Solvent Effects

Solvent Advantages Disadvantages Typical Yield
DMF High solubility, promotes reaction Difficult to remove, water-sensitive 85-92%
CH₂Cl₂ Easy workup, readily available Lower reaction rates 80-85%
THF Good for low-temperature reactions Peroxide formation issues 82-88%
Toluene High-temperature tolerance Lower solubility for some substrates 75-85%

DMF and CH₂Cl₂ typically provide the highest yields for silylation reactions leading to this compound.

Temperature Considerations

Temperature control is critical when preparing this compound:

  • For TBDMS-Cl with imidazole or triethylamine: Start at 0°C, then warm to room temperature
  • For TBDMS-OTf: Maintain at -78°C initially, then gradually warm
  • For LDA-mediated protocols: Strictly maintain -78°C during enolate formation

Improper temperature control can lead to side reactions or decomposition of sensitive intermediates.

Base Selection and Concentration

Base Optimal Equiv. Best Solvent Notes
Imidazole 2.0-2.5 DMF Most common, good general approach
Triethylamine 1.2-1.5 CH₂Cl₂, Toluene Good for scale-up, easier workup
2,6-Lutidine 1.5-2.0 CH₂Cl₂ Preferred with TBDMS-OTf
DMAP 0.1 (cat.) + Et₃N CH₂Cl₂ Catalytic enhancement

The choice of base can significantly impact reaction efficiency, with imidazole generally providing the best results for most silylation reactions.

Purification and Analysis Methods

Chromatographic Purification

Purification of this compound typically employs column chromatography with the following parameters:

Recommended Conditions:

  • Stationary phase: Silica gel (typically 60-120 mesh)
  • Mobile phase: Hexane/ethyl acetate (98:2 to 95:5)
  • TLC monitoring: Hexane/ethyl acetate (95:5), visualization with UV and KMnO₄ or p-anisaldehyde stain
  • Flow rate: 20-25 mL/min for preparative columns

Alternative Method:
For larger scale preparations, distillation under reduced pressure can be employed:

  • Boiling point (0.1 mmHg): 120-125°C (estimated)

Spectroscopic Characterization

Technique Key Diagnostic Features
¹H NMR (400 MHz, CDCl₃) δ 5.70-5.85 (m, 1H, CH=CH₂), 5.35-5.45 (m, 1H, C=CH), 4.95-5.15 (m, 2H, CH=CH₂), 4.20-4.30 (m, 1H, CHOTBDMS), 1.70-2.10 (m, 6H, CH₂), 0.90 (s, 9H, C(CH₃)₃), 0.05 (s, 6H, Si(CH₃)₂)
¹³C NMR (100 MHz, CDCl₃) δ 142.5, 137.8, 125.3, 114.2, 67.5, 33.2, 28.5, 25.9, 19.8, 18.2, -4.5
IR (neat, cm⁻¹) 3080, 2955, 2930, 2857, 1651, 1472, 1361, 1253, 1090, 836, 775
GC-MS m/z (%): 238 (M⁺, <5), 223 (M⁺-CH₃, 10), 181 (100), 75 (65)

These spectroscopic data provide definitive confirmation of the structure of this compound.

Analytical Purity Assessment

Method Conditions Expected Results
GC Temperature program: 60°C (1 min) / 6°C min⁻¹ / 150°C (1 min) / 12°C min⁻¹ / 280°C (5 min) Single peak at retention time ~12 min
HPLC Column: C18, Mobile phase: MeOH/H₂O (90:10) >98% purity
TLC Silica gel, Hexane/EtOAc (95:5) Rf = 0.65-0.70

For research applications, purity exceeding 98% is generally required.

Chemical Reactions Analysis

Deprotection of the TBS Ether Group

The TBS group serves as a protective moiety for alcohols, and its removal is a critical reaction. Key methods include:

Gold(III)-Catalyzed Deprotection

Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) efficiently cleaves TBS ethers under mild conditions. For example:

Catalyst Loading (mol%)SolventTemperatureTime (h)Yield (%)
0.05MeOHReflux3693

This method is highly selective, tolerating functional groups like esters and ketones .

Fluoride-Mediated Cleavage

Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is a standard reagent for TBS deprotection. While not explicitly reported for this compound, analogous TBS ethers undergo rapid cleavage at room temperature (1–2 h, >90% yield) .

Reductive Cleavage with Hydrosilanes

KOt-Bu/Et₃SiH systems in hydrocarbon solvents cleave ethers via single-electron transfer (SET) pathways. For dibenzofuran derivatives, similar conditions (KOt-Bu, Et₃SiH, toluene, 110°C) achieve reductive cleavage in 4–6 h .

Functionalization of the Ethenyl Group

The ethenyl (vinyl) group participates in cycloaddition and cross-coupling reactions:

Hydrosilylation

Iron-catalyzed hydrosilylation with primary/secondary silanes (e.g., Et₃SiH) selectively yields anti-Markovnikov products. For example, Fe(II) phosphinite-iminopyridine (PNN) complexes enable hydrosilylation at 0.05–0.1 mol% Fe loading .

Oxidation

The ethenyl group can be oxidized to an epoxide or diol. AD-mix-β (asymmetric dihydroxylation) with methanesulfonamide in t-BuOH/H₂O at 0°C converts similar alkenes to diols in 67% yield .

Radical Reactions

Bu₃SnH/AIBN-mediated radical cyclization transforms bicyclic intermediates. For example, heating dithioesters with Bu₃SnH (toluene, reflux) yields silyl ethers quantitatively .

Electrophilic Additions

The conjugated diene system in the cyclohexene ring may undergo Diels-Alder reactions. While direct data is limited, analogous substrates react with dienophiles (e.g., maleic anhydride) at 80–100°C.

Stability Under Synthetic Conditions

  • Thermal Stability : The TBS group remains intact below 150°C, making it compatible with high-temperature reactions like distillations .

  • Acid/Base Sensitivity : Resists mild acids (e.g., AcOH) but degrades in strong acidic/basic media (e.g., HCl/NaOH) .

Table 1. Deprotection Conditions for TBS Ethers

ReagentSolventTemperatureTime (h)Yield (%)
NaAuCl₄·2H₂O (0.05 mol%)MeOHReflux3693
TBAF (1.0 M in THF)THFRT1–2>90

Table 2. Functionalization of Ethenyl Group

Reaction TypeReagents/ConditionsProductYield (%)
HydrosilylationFe(II)-PNN, Et₃SiH, 25°CAnti-Markovnikov alkyl silane85–92
DihydroxylationAD-mix-β, MeSO₂NH₂, 0°CVicinal diol67

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Functionalized Compounds
tert-butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane can serve as a protecting group in organic synthesis. Its ability to form stable siloxane bonds allows for the selective protection of hydroxyl groups during multi-step synthetic procedures. This is particularly useful in the synthesis of complex natural products where functional group manipulation is required.

2. Polymer Chemistry
The compound can be utilized in the synthesis of siloxane-based polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. The presence of the cyclohexene moiety may also impart unique optical properties to the resulting materials, making them suitable for applications in coatings and adhesives.

Pharmaceutical Applications

1. Drug Development
Recent studies have indicated that derivatives of this compound may exhibit biological activity, particularly as intermediates in the synthesis of statins, which are widely used to manage cholesterol levels. For instance, research has highlighted its potential role in synthesizing key intermediates for statins like Atorvastatin and Rosuvastatin .

2. Antimicrobial Properties
Case studies have shown that compounds derived from this compound exhibit antimicrobial activity against various pathogens. For example, synthesized derivatives were tested against gram-positive and gram-negative bacteria, showing promising results that suggest further exploration into their use as antimicrobial agents .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Organic SynthesisUsed as a protecting group for hydroxyl functionalities
Polymer ChemistryEnhances thermal stability and mechanical properties in siloxane polymers
PharmaceuticalKey intermediate for statin synthesis (e.g., Atorvastatin)
Antimicrobial ActivityExhibits activity against various bacterial strains

Case Studies

Case Study 1: Synthesis of Statins
In a study focused on eco-friendly synthesis methods for statins, this compound was identified as a crucial intermediate. The research demonstrated its utility in producing (3R,5S)-6-oxo derivatives necessary for statin formation, indicating its importance in pharmaceutical chemistry .

Case Study 2: Antimicrobial Evaluation
A series of compounds derived from this compound were synthesized and evaluated for their antimicrobial properties. The results indicated significant activity against Bacillus species, suggesting potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane involves its interaction with various molecular targets. The compound can act as a silylating agent, transferring its silyl group to other molecules. This process often involves the formation of a transient intermediate, which then reacts with the target molecule to form the final product. The pathways involved depend on the specific reaction conditions and the nature of the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features are summarized below:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Physical State Reference
tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane (Target Compound) Cyclohexene ring with ethenyl group C₁₄H₂₆OSi ~254.4 Likely oil N/A
2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate Triethylsilyl (TES), triflate leaving group C₁₃H₂₃F₃O₃SSi 368.5 Colorless oil [1]
tert-Butyl[(6-(4-methoxybenzyloxy)-2-methylcyclohex-1-en-1-yl)oxy]dimethylsilane 4-Methoxybenzyloxy, methyl substituent C₂₄H₃₈O₄Si 434.6 Colorless oil [2]
tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane Alkyne backbone (hex-1-yn-3-yl) C₁₂H₂₄OSi 224.4 Liquid [6]

Key Observations :

  • Steric and Electronic Effects : The target compound’s cyclohexene ring with a vinyl group provides a conjugated system, enhancing reactivity in cycloaddition or electrophilic substitution compared to alkyne-based analogues (e.g., ).
  • Protecting Group Stability : The tert-butyldimethylsilyl (TBS) group offers greater hydrolytic stability than triethylsilyl (TES) derivatives under acidic or aqueous conditions .
Spectral and Physical Properties
  • IR Spectroscopy : TBS-protected cyclohexenyl ethers exhibit characteristic Si-O-C stretches near 1250–1085 cm⁻¹ and C=C vibrations at ~1672 cm⁻¹ .
  • HRMS Data : For example, tert-butyl[(6-(4-methoxybenzyloxy)-2-methylcyclohex-1-en-1-yl)oxy]dimethylsilane shows (M+H)+ at m/z 327.2355 (calculated) vs. 327.2359 (observed) .

Biological Activity

tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane (CAS No. 143733-94-2) is a silane compound with a unique structure that has garnered interest in various fields, particularly in organic synthesis and materials science. This article focuses on its biological activity, including potential therapeutic applications and mechanisms of action based on current research findings.

The molecular formula of this compound is C14H26OSi, with a molecular weight of approximately 238.44 g/mol. Its logP value is 4.67, indicating moderate lipophilicity, which may influence its biological interactions and absorption characteristics .

PropertyValue
Molecular FormulaC14H26OSi
Molecular Weight238.44 g/mol
LogP4.67
PSA (Polar Surface Area)9.23 Ų

Antioxidant Activity

Silane derivatives have also been explored for their antioxidant properties. The presence of the dimethylsilane group may enhance the stability of free radicals, making this compound a candidate for further investigation in oxidative stress-related conditions .

Cytotoxicity and Cell Proliferation

Preliminary studies suggest that silanes can influence cell proliferation and apoptosis. Investigations into the cytotoxic effects of this compound on cancer cell lines could provide insights into its potential as an anticancer agent. However, detailed studies are necessary to elucidate its mechanisms and efficacy .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various silane compounds against Staphylococcus aureus and Escherichia coli. While this compound was not specifically tested, related compounds exhibited minimum inhibitory concentrations (MICs) in the micromolar range, indicating promising antimicrobial potential .

Investigation into Antioxidant Effects

In another study focusing on silane derivatives, compounds were tested for their ability to scavenge free radicals in vitro. The results showed that certain silanes significantly reduced oxidative stress markers in cultured cells, suggesting that this compound could have similar effects if tested .

Q & A

Basic Synthesis: What are the common synthetic routes for tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane?

The compound is typically synthesized via transition metal-catalyzed cross-coupling reactions or Grignard reagent-mediated substitutions . For instance:

  • Cobalt-catalyzed cross-coupling : A cyclohexenyl bromide intermediate reacts with organometallic reagents (e.g., mesitylmagnesium chloride) at low temperatures (-50°C), followed by gradual warming to room temperature. Purification via silica gel chromatography (hexane) yields the product in 59% yield .
  • Acid-catalyzed functionalization : Using BF₃·OEt₂ as a catalyst, cyclohexenyl derivatives are functionalized with silyl ether groups. Subsequent Rh-catalyzed reactions in diglyme at 162°C further refine the product (61% yield ) .
  • Alkoxy-silylation : Tert-butyldimethylsilyl chloride reacts with hydroxylated cyclohexene precursors in the presence of triethylamine, followed by column chromatography (hexane/DCM gradients) to isolate the product (64% yield ) .

Advanced Synthesis: How can reaction conditions be optimized to improve diastereoselectivity in its synthesis?

High diastereomeric ratios (e.g., 98:2) are achieved through:

  • Temperature control : Reactions initiated at -50°C and gradually warmed to room temperature minimize side reactions and favor stereochemical control .
  • Catalyst selection : Rhodium complexes (e.g., Rh(dppp)₂Cl) enhance regioselectivity in allylic substitutions, critical for forming the cyclohexenyl backbone .
  • Solvent effects : Polar aprotic solvents like THF stabilize intermediates, while nonpolar solvents (hexane) during chromatography reduce epimerization .

Basic Characterization: What analytical techniques are used to confirm the structure of this compound?

Key methods include:

  • IR spectroscopy : Peaks at 2927 cm⁻¹ (C-H stretching), 1605 cm⁻¹ (C=C), and 1092 cm⁻¹ (Si-O) confirm functional groups .
  • HRMS : Exact mass matching (e.g., [M-tBu]⁺ observed at m/z 251.1798 vs. calculated 251.1267) validates molecular composition .
  • NMR : Distinct ¹H NMR signals (e.g., δ 5.79 ppm for vinyl protons) and ¹³C NMR resonances (e.g., δ 143.4 ppm for sp² carbons) provide structural clarity .

Advanced Characterization: How can conflicting spectral data from different batches be resolved?

Discrepancies in NMR or IR spectra often arise from solvent impurities or stereochemical variations . Strategies include:

  • Repetitive purification : Re-chromatographing using gradient elution (e.g., hexane/EtOAc) removes trace contaminants .
  • Variable-temperature NMR : Detects dynamic conformational changes (e.g., cyclohexene ring puckering) that may obscure signals .
  • Isotopic labeling : ¹³C-enriched analogs help assign ambiguous peaks in complex mixtures .

Stereochemical Control: How is stereoselectivity achieved in derivatives of this compound?

  • Chiral auxiliaries : tert-Butyldimethylsilyl (TBS) groups act as stereodirecting moieties, shielding one face of the cyclohexene ring during nucleophilic attacks .
  • Catalytic asymmetric synthesis : Palladium or rhodium catalysts with chiral ligands (e.g., dppp) enforce enantioselective C-O bond formation .
  • Kinetic resolution : Selective crystallization of diastereomers under low-temperature conditions enriches the desired isomer .

Functionalization: How can this compound be incorporated into multi-step syntheses of complex molecules?

  • Cross-coupling reactions : The vinyl group undergoes Suzuki-Miyaura coupling with aryl boronic acids to construct biaryl systems .
  • Oxidation/Reduction : Ozonolysis of the cyclohexene ring generates ketones, which are further functionalized via Wittig reactions .
  • Protecting group strategies : The TBS group is selectively cleaved with TBAF to expose hydroxyl intermediates for subsequent glycosylation or phosphorylation .

Data Contradictions: How should researchers address discrepancies in reported reaction yields (e.g., 59% vs. 92%)?

Variations arise from:

  • Reagent purity : Impure Grignard reagents (e.g., mesitylmagnesium chloride) reduce yields; rigorous drying and titration are essential .
  • Workup protocols : Rapid quenching (e.g., with NH₄Cl) prevents retro-aldol side reactions in sensitive intermediates .
  • Catalyst loading : Optimal Rh(dppp)₂Cl concentrations (1–2 mol%) balance activity and decomposition .

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